molecular formula C17H28Cl2N4O2 B116068 2-Oxazolamine, 4,5-dihydro-5-((4-(4-(1-methylethoxy)phenyl)-1-piperazinyl)methyl)-, dihydrochloride CAS No. 145204-20-2

2-Oxazolamine, 4,5-dihydro-5-((4-(4-(1-methylethoxy)phenyl)-1-piperazinyl)methyl)-, dihydrochloride

Cat. No. B116068
M. Wt: 391.3 g/mol
InChI Key: DGGOQEXIOLIUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxazolamine, 4,5-dihydro-5-((4-(4-(1-methylethoxy)phenyl)-1-piperazinyl)methyl)-, dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly known as "ODM-201" and is a selective androgen receptor modulator (SARM) that has been developed for the treatment of prostate cancer.

Mechanism Of Action

ODM-201 is a selective androgen receptor modulator (2-Oxazolamine, 4,5-dihydro-5-((4-(4-(1-methylethoxy)phenyl)-1-piperazinyl)methyl)-, dihydrochloride) that works by binding to androgen receptors in the prostate. It blocks the binding of testosterone and dihydrotestosterone to these receptors, which inhibits the growth of prostate cancer cells. Unlike traditional androgen deprivation therapy (ADT), which reduces the levels of androgens in the body, ODM-201 does not affect the levels of androgens in the body.

Biochemical And Physiological Effects

ODM-201 has been shown to be effective in reducing the size of prostate tumors in preclinical studies. It has also been shown to have fewer side effects than traditional ADT, such as hot flashes, fatigue, and loss of libido. ODM-201 does not affect bone density, which is a common side effect of traditional ADT.

Advantages And Limitations For Lab Experiments

ODM-201 has several advantages for lab experiments. It is highly selective for androgen receptors in the prostate, which makes it a useful tool for studying the role of androgens in prostate cancer. ODM-201 has also been shown to be effective in reducing the size of prostate tumors in preclinical studies, which makes it a useful tool for studying the mechanisms of prostate cancer growth. However, ODM-201 has limitations in terms of its availability and cost, which may limit its use in some lab experiments.

Future Directions

There are several future directions for the study of ODM-201. One area of research is the development of new 2-Oxazolamine, 4,5-dihydro-5-((4-(4-(1-methylethoxy)phenyl)-1-piperazinyl)methyl)-, dihydrochlorides that are more effective than ODM-201 in the treatment of prostate cancer. Another area of research is the study of the mechanisms of action of ODM-201, which may lead to the development of new therapies for prostate cancer. Finally, the use of ODM-201 in combination with other therapies, such as chemotherapy or immunotherapy, may be a promising approach for the treatment of prostate cancer.

Synthesis Methods

The synthesis of ODM-201 involves several steps, including the reaction of 4-(4-(1-methylethoxy)phenyl)-1-piperazinecarboxylic acid with 2-amino-2-methyl-1-propanol to form the corresponding amide. The amide is then cyclized with phosphorus oxychloride to give the oxazole ring. The resulting compound is then reacted with formaldehyde and hydrogen chloride to form ODM-201 dihydrochloride.

Scientific Research Applications

ODM-201 has been extensively studied for its potential use in the treatment of prostate cancer. It works by binding to androgen receptors in the prostate, which inhibits the growth of cancer cells. ODM-201 has been shown to be effective in preclinical studies and is currently undergoing clinical trials for the treatment of prostate cancer.

properties

CAS RN

145204-20-2

Product Name

2-Oxazolamine, 4,5-dihydro-5-((4-(4-(1-methylethoxy)phenyl)-1-piperazinyl)methyl)-, dihydrochloride

Molecular Formula

C17H28Cl2N4O2

Molecular Weight

391.3 g/mol

IUPAC Name

5-[[4-(4-propan-2-yloxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine;dihydrochloride

InChI

InChI=1S/C17H26N4O2.2ClH/c1-13(2)22-15-5-3-14(4-6-15)21-9-7-20(8-10-21)12-16-11-19-17(18)23-16;;/h3-6,13,16H,7-12H2,1-2H3,(H2,18,19);2*1H

InChI Key

DGGOQEXIOLIUOM-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Cl.Cl

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Cl.Cl

synonyms

5-[[4-(4-propan-2-yloxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-o xazol-2-amine dihydrochloride

Origin of Product

United States

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